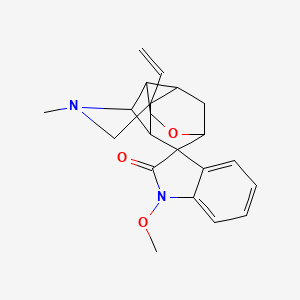
1-Methoxygelsemine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxygelsemine is a natural alkaloid derived from the plant Gelsemium elegans, commonly known as heartbreak grass. This compound belongs to the class of indole alkaloids, which are known for their diverse pharmacological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology .
Preparation Methods
The synthesis of 1-Methoxygelsemine involves several steps, typically starting with the extraction of the parent compound, gelsemine, from Gelsemium elegans. The synthetic route often includes the following steps:
Extraction: Gelsemine is extracted from the plant using solvents such as chloroform or ethanol.
Methylation: The extracted gelsemine undergoes a methylation reaction to introduce the methoxy group. This step is usually carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Purification: The final product, this compound, is purified using chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
1-Methoxygelsemine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Chemistry: In synthetic chemistry, 1-Methoxygelsemine serves as a precursor for the synthesis of more complex indole alkaloids.
Biology: The compound has been used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Medicine: this compound has shown promise in preclinical studies for its anti-tumor and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Methoxygelsemine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methoxygelsemine can be compared with other similar indole alkaloids, such as:
Gelsemine: The parent compound from which this compound is derived. Gelsemine shares similar pharmacological properties but lacks the methoxy group.
Koumine: Another indole alkaloid from Gelsemium elegans, known for its anti-tumor and analgesic properties.
Gelsenicine: This compound also exhibits anti-tumor activities and shares structural similarities with this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCMFCWHWCCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
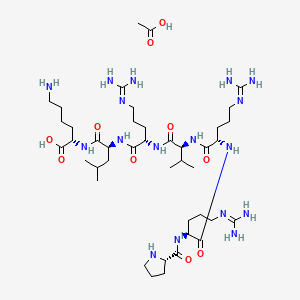
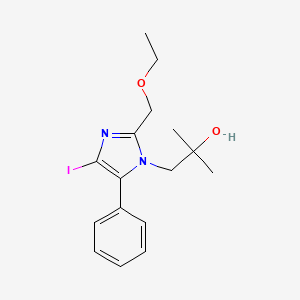

![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)
![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)
![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)
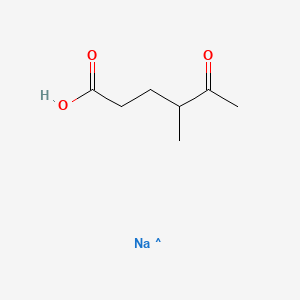
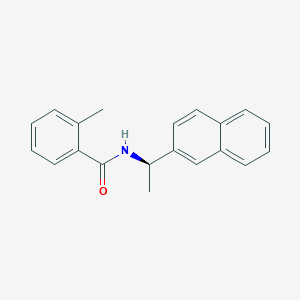
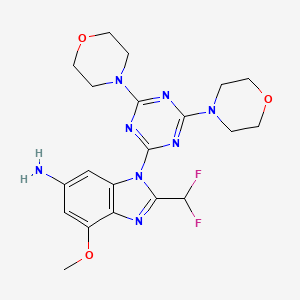
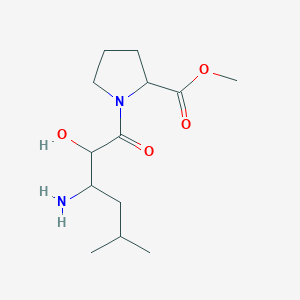
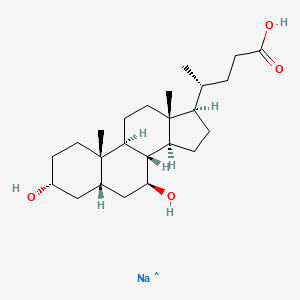
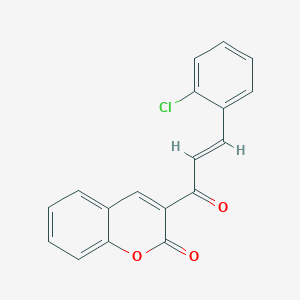
![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)
![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)
